Structural Differentiation: Direct N-Aryl Linkage vs. Ethyl Spacer Alters Conformational Space and Rotatable Bond Count
The target compound 83439-56-9 features a direct C–N bond between the pyridinium nitrogen and the 4-position of the benzenesulfonamide phenyl ring, yielding a rotatable bond count of 2. In contrast, its most closely studied analog 1-N-(4-sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium perchlorate (CHEMBL352535) contains an ethylene (–CH2–CH2–) spacer, adding one additional rotatable bond (total 3) and altering the spatial relationship between the sulfonamide zinc-binding group and the cationic pyridinium head [1]. This difference has direct implications for binding mode: the 2005 crystal structure (PDB: 1ZE8) of the ethyl-spacer analog bound to hCA II shows that the phenylethyl moiety occupies the hydrophobic half of the active site, with the pyridinium ring positioned for offset face-to-face stacking with Phe131 [2]. Shortening the linker to a direct bond is predicted to constrain the inhibitor within a different conformational ensemble, altering interactions with the hydrophobic pocket residues Val121, Phe131, Leu198, and Thr200 that are critical for isoform selectivity [2].
| Evidence Dimension | Rotatable bond count (conformational flexibility) |
|---|---|
| Target Compound Data | 2 rotatable bonds (Ambinter computed: num rotors = 2) [1] |
| Comparator Or Baseline | 1-N-(4-sulfamoylphenyl-ethyl)-2,4,6-trimethylpyridinium perchlorate (CHEMBL352535): 3 rotatable bonds |
| Quantified Difference | Δ = -1 rotatable bond (reduced conformational freedom) |
| Conditions | In silico molecular property calculation; experimental validation via X-ray crystallography available only for the ethyl-spacer comparator (PDB: 1ZE8, 2.0 Å resolution) |
Why This Matters
Rotatable bond count is a critical determinant of binding entropy and conformational pre-organization; a reduction from 3 to 2 rotatable bonds alters the free energy penalty upon target binding and may dictate whether the inhibitor adopts a 'hydrophobic half' or 'hydrophilic half' binding mode, which the 2005 study demonstrated is the key structural determinant of CA isoform selectivity [2].
- [1] Ambinter, AMB10561416: 2,4,6-Trimethyl-1-(4-sulfamoylphenyl)-15-pyridin-1-ylium perchlorate (CAS 83439-56-9). Molecular descriptors: num rotors = 2, logP = 3.5313, PSA = 146.69 Ų. https://www.ambinter.com/molecule/10561416 (accessed 2026-04-29). View Source
- [2] Menchise, V.; De Simone, G.; Alterio, V.; Di Fiore, A.; Pedone, C.; Scozzafava, A.; Supuran, C.T. Carbonic anhydrase inhibitors: Stacking with Phe131 determines active site binding region of inhibitors as exemplified by the X-ray crystal structure of a membrane-impermeant antitumor sulfonamide complexed with isozyme II. J. Med. Chem. 2005, 48, 5721–5727. View Source
